molecular formula C18H17F3N2O3S B2572641 4-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)-N-[4-(trifluoromethyl)phenyl]benzamide CAS No. 899994-39-9

4-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)-N-[4-(trifluoromethyl)phenyl]benzamide

Cat. No.: B2572641
CAS No.: 899994-39-9
M. Wt: 398.4
InChI Key: OINMVYGYOXVJPX-UHFFFAOYSA-N
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Description

This compound features a benzamide core substituted with a 1,1-dioxo-1λ⁶,2-thiazinan heterocycle at the 4-position and a 4-(trifluoromethyl)phenyl group at the amide nitrogen. The trifluoromethyl group contributes to lipophilicity and electronic effects, influencing bioavailability and target interactions . While direct synthesis data for this compound is absent in the provided evidence, analogous methods (e.g., hydrazide-isothiocyanate coupling and cyclization in ) suggest feasible synthetic routes .

Properties

IUPAC Name

4-(1,1-dioxothiazinan-2-yl)-N-[4-(trifluoromethyl)phenyl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17F3N2O3S/c19-18(20,21)14-5-7-15(8-6-14)22-17(24)13-3-9-16(10-4-13)23-11-1-2-12-27(23,25)26/h3-10H,1-2,11-12H2,(H,22,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OINMVYGYOXVJPX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCS(=O)(=O)N(C1)C2=CC=C(C=C2)C(=O)NC3=CC=C(C=C3)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17F3N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)-N-[4-(trifluoromethyl)phenyl]benzamide typically involves the formation of the thiazinan ring followed by the introduction of the trifluoromethyl-substituted phenyl group. The reaction conditions often require the use of specific catalysts and solvents to ensure the proper formation of the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the consistency and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

4-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)-N-[4-(trifluoromethyl)phenyl]benzamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can be carried out to modify the functional groups within the compound.

    Substitution: The compound can undergo substitution reactions, where specific atoms or groups are replaced by others.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The reaction conditions, including temperature, pressure, and solvent choice, are critical to achieving the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could lead to the formation of amines or alcohols.

Scientific Research Applications

4-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)-N-[4-(trifluoromethyl)phenyl]benzamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with various biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)-N-[4-(trifluoromethyl)phenyl]benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Structural Analogues with Trifluoromethylphenyl Substitutions

Compound Name Key Substituents Heterocycle/Backbone Biological Activity Source
Title Compound 4-(1,1-dioxo-thiazinan), 4-CF₃Ph Thiazinan-sulfonyl Not explicitly reported -
5-Chloro-2-hydroxy-N-[4-(CF₃)Ph]benzamide 5-Cl, 2-OH, 4-CF₃Ph Salicylamide Cytotoxic (IC₅₀: 0.37–1.10 µmol/L)
N-[4-(CF₃)Ph]benzamide derivatives Varied substituents (e.g., Cl, NO₂) Benzamide Commercial availability
  • Key Differences: The title compound’s thiazinan-sulfonyl group replaces the hydroxyl and chloro substituents in ’s cytotoxic salicylamide. This substitution likely alters target specificity and solubility. The trifluoromethylphenyl group, common in commercial analogs (), enhances metabolic resistance compared to non-fluorinated variants .

Benzamides with Heterocyclic Moieties

Compound Name Heterocycle Substituents Activity/Application Source
Title Compound 1,1-Dioxo-thiazinan 4-CF₃Ph Potential kinase/receptor targets -
4-(Thiophen-3-yl)-N-(4-(4-(3-CF₃Ph)-1,4-diazepane)butyl)benzamide Diazepane Thiophene, CF₃Ph D3 receptor ligand (56% yield)
(E)-4-((2,4-Dioxothiazolidin-5-ylidene)methyl)-N-Ph benzamide 2,4-Dioxothiazolidine Methylidene linker Antidiabetic (synthesis focus)
2-Fluoro-N-[4-(thiazol-2-ylsulfamoyl)Ph]benzamide Thiazole-sulfonamide 2-F, sulfamoyl Antimicrobial (structure-activity)
  • Key Differences: Diazepane vs. Thiazinan: Diazepane-containing analogs (–4) exhibit receptor-binding properties, suggesting the title compound’s thiazinan may confer distinct steric or electronic interactions for target selectivity. Thiazolidine vs.

Antimicrobial and Cytotoxic Benzamides

Compound Name Substituents Activity (Target) Potency Source
Title Compound Thiazinan-sulfonyl, CF₃Ph Hypothesized antimicrobial Not tested -
5-Chloro-2-hydroxy-N-[4-CF₃Ph]benzamide 5-Cl, 2-OH, 4-CF₃Ph Cytotoxic (Desulfovibrio piger) IC₅₀: 0.37–1.10 µmol/L
4-(1H-Imidazol-1-yl)-N-(4-sulfamoylPh)benzamide Imidazole, sulfamoyl Antifungal, antibacterial Moderate to strong
  • Comparison: The title compound lacks hydroxyl/chloro groups critical for cytotoxicity in but shares the trifluoromethylphenyl group, which may enhance membrane permeability.

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